molecular formula C18H16N2O4S B3573231 4-METHYL-2-OXO-2H-CHROMEN-6-YL 2-[(4,6-DIMETHYLPYRIMIDIN-2-YL)SULFANYL]ACETATE

4-METHYL-2-OXO-2H-CHROMEN-6-YL 2-[(4,6-DIMETHYLPYRIMIDIN-2-YL)SULFANYL]ACETATE

Cat. No.: B3573231
M. Wt: 356.4 g/mol
InChI Key: DVDFPBKLCUTCKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-METHYL-2-OXO-2H-CHROMEN-6-YL 2-[(4,6-DIMETHYLPYRIMIDIN-2-YL)SULFANYL]ACETATE is a synthetic organic compound that belongs to the class of coumarin derivatives. Coumarins are known for their wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-METHYL-2-OXO-2H-CHROMEN-6-YL 2-[(4,6-DIMETHYLPYRIMIDIN-2-YL)SULFANYL]ACETATE typically involves the reaction of 4-methyl-2-oxo-2H-chromen-6-yl acetate with 2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetic acid. The reaction is usually carried out in the presence of a base such as triethylamine in a solvent like dichloromethane at ambient temperature .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

4-METHYL-2-OXO-2H-CHROMEN-6-YL 2-[(4,6-DIMETHYLPYRIMIDIN-2-YL)SULFANYL]ACETATE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can replace the acetate group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

4-METHYL-2-OXO-2H-CHROMEN-6-YL 2-[(4,6-DIMETHYLPYRIMIDIN-2-YL)SULFANYL]ACETATE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s antimicrobial properties make it a candidate for studying bacterial

Properties

IUPAC Name

(4-methyl-2-oxochromen-6-yl) 2-(4,6-dimethylpyrimidin-2-yl)sulfanylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O4S/c1-10-6-16(21)24-15-5-4-13(8-14(10)15)23-17(22)9-25-18-19-11(2)7-12(3)20-18/h4-8H,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVDFPBKLCUTCKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=C(C=C2)OC(=O)CSC3=NC(=CC(=N3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-METHYL-2-OXO-2H-CHROMEN-6-YL 2-[(4,6-DIMETHYLPYRIMIDIN-2-YL)SULFANYL]ACETATE
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4-METHYL-2-OXO-2H-CHROMEN-6-YL 2-[(4,6-DIMETHYLPYRIMIDIN-2-YL)SULFANYL]ACETATE
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4-METHYL-2-OXO-2H-CHROMEN-6-YL 2-[(4,6-DIMETHYLPYRIMIDIN-2-YL)SULFANYL]ACETATE
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4-METHYL-2-OXO-2H-CHROMEN-6-YL 2-[(4,6-DIMETHYLPYRIMIDIN-2-YL)SULFANYL]ACETATE
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4-METHYL-2-OXO-2H-CHROMEN-6-YL 2-[(4,6-DIMETHYLPYRIMIDIN-2-YL)SULFANYL]ACETATE
Reactant of Route 6
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4-METHYL-2-OXO-2H-CHROMEN-6-YL 2-[(4,6-DIMETHYLPYRIMIDIN-2-YL)SULFANYL]ACETATE

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